N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H19N5O4S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanism of action.
Chemical Structure
The chemical structure of this compound is represented as follows:
This compound features a triazole ring and a thioacetamide moiety which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the triazole moiety. For example:
- Cytotoxicity : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cell lines. For instance:
- Compound A : IC50 = 0.25 µM against HepG2 cells.
- Compound B : IC50 = 0.46 µM against MCF7 cells.
These values indicate potent activity compared to standard chemotherapeutics .
The mechanism by which this compound exerts its effects may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
A | Aurora-A Kinase | 0.16 |
B | CDK2 | 0.95 |
These enzymes are crucial for cell cycle regulation and their inhibition can lead to reduced tumor growth .
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives and their anticancer properties. The most active compound showed an IC50 value of 0.01 µM against MCF7 cells and demonstrated a significant ability to induce apoptosis in cancer cells .
- Mechanistic Insights : Another study provided insights into the mechanism by which these compounds induce cell cycle arrest in cancer cells through modulation of AMPK signaling pathways .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4S/c1-9-10(2)22-16(19-15(9)24)20-21-17(22)27-8-14(23)18-12-6-5-11(25-3)7-13(12)26-4/h5-7H,8H2,1-4H3,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVROOPNGDBETF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)OC)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.